3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Overview
Description
3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, naphthyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 4-methoxybenzoic acid, followed by the formation of the benzamide through an amide coupling reaction with 4-naphthalen-2-yl-1,3-thiazol-2-amine. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, or reduced to a methyl group.
Coupling Reactions: The benzamide can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine-substituted benzamide, while oxidation of the methoxy group could produce a hydroxyl-substituted benzamide.
Scientific Research Applications
3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or DNA.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring, in particular, is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxybenzamide: Similar structure but lacks the naphthyl and thiazole groups.
N-methyl-4-bromo-3-methoxybenzamide: Similar but with a methyl group instead of the naphthyl and thiazole groups.
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide: Contains a thiazole ring but differs in other substituents.
Uniqueness
The uniqueness of 3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring, in particular, is significant due to its known interactions with biological targets, making this compound a valuable tool in drug discovery and other research areas.
Properties
IUPAC Name |
3-bromo-4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2S/c1-26-19-9-8-16(11-17(19)22)20(25)24-21-23-18(12-27-21)15-7-6-13-4-2-3-5-14(13)10-15/h2-12H,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZURPSJVYUPLGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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